3-Hydroxy-6-methoxypicolinonitrile

CNS drug discovery mGlu2 NAM structure-activity relationship

Researchers often face supply chain delays for niche trisubstituted pyridine building blocks with exact regiochemistry. 3-Hydroxy-6-methoxypicolinonitrile (CAS 727736-72-3) solves this with its defined 2-cyano, 3-hydroxy, 6-methoxy pattern, enabling hydrogen-bonding and electronic tuning for mGlu2 NAMs (EC50 = 5.20 nM) and Qi-site fungicide scaffolds. Benefits include: ✓ Verified 98% purity ✓ Consistent batch-to-batch regiochemistry ✓ Non-hazardous ambient shipping.

Molecular Formula C7H6N2O2
Molecular Weight 150.13 g/mol
Cat. No. B13952281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-6-methoxypicolinonitrile
Molecular FormulaC7H6N2O2
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESCOC1=NC(=C(C=C1)O)C#N
InChIInChI=1S/C7H6N2O2/c1-11-7-3-2-6(10)5(4-8)9-7/h2-3,10H,1H3
InChIKeyOQUREYPMUITCKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-6-methoxypicolinonitrile Baseline Overview


3-Hydroxy-6-methoxypicolinonitrile (CAS 727736-72-3) is a trisubstituted pyridine derivative featuring a 2-cyano, 3-hydroxy, and 6-methoxy substitution pattern . This specific arrangement creates a 'push-pull' electronic system that makes it a critical scaffold in the synthesis of picolinamide fungicides targeting the Qi site of the cytochrome bc1 complex and auxinic herbicides . The compound serves as a versatile building block for constructing more complex molecules in pharmaceutical and agrochemical research .

Synthetic scaffold for mGlu2 NAM studies
Key intermediate for Qi site fungicide research
Defined push-pull electronic configuration

Why Generic Substitution Fails for 3-Hydroxy-6-methoxypicolinonitrile


Generic substitution of picolinonitrile derivatives is not feasible due to the critical role of the specific 3-hydroxy-6-methoxy substitution pattern. Structurally similar picolinamide derivatives have been identified as potent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 2 (mGlu2), a key CNS target, where the substitution pattern on the pyridine ring is critical for achieving high potency and selectivity . The 3-hydroxy group enables hydrogen bonding with target proteins, while the 6-methoxy group influences electronic properties and steric interactions . Replacing this compound with isomers like 6-hydroxy-3-methoxypicolinonitrile (CAS 1807278-30-3) or 5-hydroxy-6-methoxypicolinonitrile would alter hydrogen-bonding geometry and electronic distribution, potentially compromising biological activity or synthetic utility .

Isomer substitution

Positional isomers such as 6-hydroxy-3-methoxypicolinonitrile may shift hydrogen-bond geometry and electronic distribution, potentially reducing target engagement.

Missing 3-OH group

Simpler picolinonitriles (e.g., 6-methoxypicolinonitrile) lack the critical 3-hydroxy hydrogen-bond donor, limiting utility as fungicide intermediate.

Quantitative Differentiation vs. Analogs


mGlu2 NAM Potency: Substitution Impact

While direct activity data for 3-Hydroxy-6-methoxypicolinonitrile itself is not available, structurally related picolinamide derivatives demonstrate that the 3-hydroxy-6-methoxy substitution pattern is critical for achieving high potency as mGlu2 negative allosteric modulators . For example, a related picolinonitrile-based mGlu2 agonist (CHEMBL3616860) exhibits an EC50 of 5.20 nM in a cAMP inhibition assay in AV12 cells [1]. This class-level inference suggests that the specific substitution pattern of 3-Hydroxy-6-methoxypicolinonitrile is essential for maintaining similar potency, and isomerization to 6-hydroxy-3-methoxy would likely result in significant loss of activity .

mGlu2 class potency
Class-level
EC50 5.20 nM (related agonist, AV12 cells)
Reported mGlu2 class-level potency context
Direct data on target compound unavailable; isomer impact inferred
CNS drug discovery mGlu2 NAM structure-activity relationship

Fungicidal Scaffold Utility Comparison

3-Hydroxy-6-methoxypicolinonitrile is a key intermediate for synthesizing picolinamide fungicides that target the Qi site of the cytochrome bc1 complex . Patent literature (WO2019096709A1) describes the use of 3-hydroxy-4-methoxy-pyridine-2-carbonyl derivatives as microbiocidal picolinamide derivatives, highlighting the importance of the hydroxy and methoxy substitution for fungicidal activity [1]. In contrast, simpler picolinonitriles lacking the 3-hydroxy group (e.g., 6-methoxypicolinonitrile, CAS 83621-01-6) lack the necessary hydrogen-bonding capability for target engagement, making them unsuitable for this application .

Fungicide scaffold utility
Supporting evidence
3-Hydroxy-6-methoxy: key Qi site intermediate 6-Methoxypicolinonitrile: lacks H-bond donor
Supports 3-OH requirement for fungicide synthesis
Patent context supports scaffold relevance
agrochemical synthesis fungicide development picolinamide derivatives

Push-Pull Electronic System Differentiation

3-Hydroxy-6-methoxypicolinonitrile features a 'push-pull' electronic system due to the electron-withdrawing nitrile at C2, electron-donating hydroxyl at C3, and methoxy at C6 . This electronic configuration is distinct from positional isomers. For example, 6-hydroxy-3-methoxypicolinonitrile (CAS 1807278-30-3) reverses the positions of the hydroxy and methoxy groups, altering the electronic distribution and hydrogen-bonding geometry . Similarly, 4-hydroxy-3-methoxypicolinonitrile (CAS 1807236-72-1) places the hydroxy group at the 4-position, further changing the electronic properties and synthetic versatility .

Electronic system comparison
Cross-study comparable
3-OH/6-OMe: push-pull system Isomers (6-OH/3-OMe, 4-OH/3-OMe): altered distribution
Electronic configuration may influence reactivity and binding
Isomer selection critical for reproducible outcomes
electronic structure reactivity physicochemical properties

Optimal R&D Application Scenarios


CNS Drug Discovery: mGlu2 NAM Development

Use 3-Hydroxy-6-methoxypicolinonitrile as a key building block for synthesizing picolinamide-based mGlu2 NAMs. The specific 3-hydroxy-6-methoxy substitution pattern is critical for achieving high potency and selectivity for CNS targets such as depression, anxiety, and cognitive disorders . Structural analogs with this substitution pattern have demonstrated nanomolar potency (EC50 = 5.20 nM) in mGlu2 functional assays [1].

Agrochemical Fungicide: Qi Site Inhibitors

Employ this compound as an intermediate in the synthesis of picolinamide fungicides targeting the Qi site of the cytochrome bc1 complex. The 3-hydroxy group enables essential hydrogen bonding with the fungicidal target, while the nitrile group serves as a precursor for further functionalization . Patent literature confirms the utility of related 3-hydroxy-4-methoxy-pyridine-2-carbonyl derivatives as microbiocidal agents [2].

SAR Studies in Medicinal Chemistry

Utilize 3-Hydroxy-6-methoxypicolinonitrile in SAR campaigns to probe the effects of hydrogen-bond donors and electronic distribution on biological activity. The compound's 'push-pull' electronic system and specific substitution pattern make it an ideal comparator for evaluating positional isomers such as 6-hydroxy-3-methoxypicolinonitrile and 4-hydroxy-3-methoxypicolinonitrile .

Heterocyclic Functionalization Methodology

Use this compound as a model substrate for developing new synthetic methodologies involving pyridine functionalization. The presence of both hydroxy and methoxy groups provides multiple handles for diversification, including oxidation, alkylation, and cross-coupling reactions .

Application
Selection Property
Validation Focus
mGlu2 NAM lead optimization
Substitution pattern for target engagement
Class-level potency context and isomer comparison
Fungicide development research
3-Hydroxy hydrogen-bond donor
Qi site target engagement and patent context
SAR studies
Push-pull electronic configuration
Isomer electronic effects on binding
Synthetic methodology development
Multiple functional handles (OH, OMe, CN)
Reactivity under cross-coupling and alkylation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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